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Abstract

This document provides detailed application notes and protocols for measuring the shedding of
Angiotensin-Converting Enzyme 2 (ACE2) following treatment with JG26, a potent inhibitor of
ADAM17 (a disintegrin and metalloproteinase 17). ACE2 shedding is a critical process in
various physiological and pathological conditions, including viral infections like SARS-CoV-2.
Understanding the inhibitory effect of compounds like JG26 on this process is crucial for
therapeutic development. These protocols are designed to offer standardized methods for
quantifying both cell-surface and shed soluble ACE2, as well as measuring ADAML17 activity.

Introduction

Angiotensin-Converting Enzyme 2 (ACE2) is a type | transmembrane protein that plays a key
role in the renin-angiotensin system. The ectodomain of ACE2 can be cleaved from the cell
surface by a process known as shedding, primarily mediated by the metalloprotease ADAM17,
also known as Tumor Necrosis Factor-Alpha Converting Enzyme (TACE).[1] This shedding
results in the release of a soluble, catalytically active form of ACE2 (SACE2).

The compound JG26 is an inhibitor of ADAM metalloproteases with high potency for ADAM17.
[2][3][4] By inhibiting ADAM17, 3G26 has been shown to reduce the shedding of ACE2 from the
cell surface.[5][6][7][8] This has significant implications, particularly in the context of SARS-
CoV-2, as membrane-bound ACE2 serves as the primary receptor for viral entry.[1] The soluble
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form of ACEZ2, on the other hand, may play a dual role, potentially neutralizing the virus or
facilitating its entry into cells with low ACE2 expression.[7][8] Therefore, accurate measurement
of ACE2 shedding is essential for evaluating the efficacy of ADAM17 inhibitors like JG26.

These application notes provide a comprehensive guide to the techniques used to quantify the
effects of JG26 on ACE2 shedding.

JG26 Inhibitor Profile

JG26 is a selective inhibitor of ADAM family metalloproteinases. Its inhibitory concentrations
(IC50) for various proteases are summarized below.

Protease IC50 (nM)
ADAM17 1.9[2][3]
ADAMS8 12[2][3]
ADAM10 150[2][3]
MMP-12 9.4[2][3]

Table 1: Inhibitory activity of JG26 against various proteases.

Signaling Pathway of ACE2 Shedding

The shedding of ACE2 is a regulated process involving the activation of ADAM17. Various
stimuli can lead to the activation of signaling pathways that converge on ADAM17, leading to
the cleavage of the ACE2 ectodomain. JG26 acts by directly inhibiting the catalytic activity of
ADAM17.
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Caption: ACE2 shedding pathway and the inhibitory action of JG26.

Experimental Protocols

This section provides detailed protocols for measuring ACE2 shedding in response to JG26

treatment.

Experimental Workflow

The general workflow for assessing the effect of 3JG26 on ACE2 shedding involves cell culture,
treatment with JG26, collection of supernatant and cell lysates, and subsequent analysis using

various assays.
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Caption: General experimental workflow for measuring ACE2 shedding.
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Cell Culture and Treatment

Objective: To prepare cell cultures for JG26 treatment and subsequent analysis.
Materials:

e Cell line expressing ACE2 (e.g., Calu-3 human lung cells, HEK293 cells transfected with
ACE?2)

o Complete cell culture medium

e JG26 inhibitor stock solution (in DMSO)

e Phorbol 12-myristate 13-acetate (PMA) stock solution (optional, as a stimulus for shedding)
e Phosphate-buffered saline (PBS)

e Cell culture plates (6-well or 12-well)

Protocol:

Seed cells in culture plates at a density that will result in 80-90% confluency at the time of
treatment.

 Incubate cells under standard conditions (e.g., 37°C, 5% CO2).

e Once cells reach the desired confluency, replace the culture medium with a fresh medium
containing the desired concentrations of JG26. A vehicle control (DMSO) should be included.

o Note: JG26 has been shown to be effective at concentrations up to 25 puM without
significant cytotoxicity in Calu-3 cells.[6][7]

o (Optional) To induce ACEZ2 shedding, cells can be co-treated with a stimulating agent like
PMA.

 Incubate the cells for the desired time period (e.g., 24-48 hours).[2]

Quantification of Soluble ACE2 (sACE2) by ELISA
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Objective: To measure the concentration of shed ACE2 in the cell culture supernatant.
Materials:

e Human ACE2 ELISA kit (e.g., from RayBiotech, Abcam, or IBL-America)[9][10][11]
o Cell culture supernatant collected from treated and control cells

e Microplate reader

Protocol:

o Collect the cell culture supernatant from each well and centrifuge to remove any cellular
debris.

o Perform the ELISA according to the manufacturer's instructions. A general procedure is as
follows: a. Add standards and samples (diluted as necessary) to the wells of the antibody-
coated microplate. b. Incubate for the specified time (e.g., 2.5 hours at room temperature or
90 minutes at 37°C).[9][10] c. Wash the plate multiple times with the provided wash buffer. d.
Add the biotinylated detection antibody and incubate (e.g., 1 hour).[9] e. Wash the plate. f.
Add streptavidin-HRP conjugate and incubate (e.g., 45 minutes).[9] g. Wash the plate. h. Add
TMB substrate and incubate in the dark until color develops (e.g., 30 minutes).[9] i. Stop the
reaction with the stop solution.

» Measure the absorbance at 450 nm using a microplate reader.

o Calculate the concentration of SACEZ2 in the samples by comparing their absorbance to the
standard curve.
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Treatment Group sACE2 Concentration (ng/mL)
Vehicle Control Example Value
JG26 (low dose) Example Value
JG26 (high dose) Example Value
PMA (stimulus) Example Value
PMA + JG26 Example Value

Table 2: Example data table for SACE2 quantification by ELISA.

Detection of Cell-Associated ACE2 by Western Blot

Objective: To determine the levels of membrane-bound ACEZ2 in cell lysates.

Materials:

Cell lysates from treated and control cells

» RIPA buffer with protease inhibitors[12]

o BCA protein assay kit

o SDS-PAGE gels

 PVDF membrane

» Blocking buffer (e.g., 5% non-fat dry milk in TBS-T)

e Primary antibody against ACE2 (e.g., from Millipore or Cell Signaling Technology)[12][13]
e Primary antibody against a loading control (e.g., B-actin or GAPDH)

o HRP-conjugated secondary antibody

e Chemiluminescent substrate
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Protocol:

After collecting the supernatant, wash the cells with cold PBS.

Lyse the cells in RIPA buffer containing protease inhibitors.

Centrifuge the lysates to pellet cellular debris and collect the supernatant.
Determine the protein concentration of each lysate using a BCA assay.

Load equal amounts of protein (e.g., 20-30 pg) onto an SDS-PAGE gel.

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-ACE2 antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour
at room temperature.

Wash the membrane and add the chemiluminescent substrate.
Visualize the protein bands using an imaging system.

Strip the membrane and re-probe with an antibody for a loading control to normalize the
data.

Quantify the band intensities using densitometry software.
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T e Relative ACE2 Band Intensity (normalized
reatment Grou
> to loading control)

Vehicle Control Example Value
JG26 (low dose) Example Value
JG26 (high dose) Example Value
PMA (stimulus) Example Value
PMA + JG26 Example Value

Table 3: Example data table for Western blot analysis of cell-associated ACE?2.

Measurement of ACE2 and ADAM17 Activity using
Fluorescence-Based Assays

Objective: To measure the enzymatic activity of ACE2 in the supernatant or ADAM17 in cell
lysates or on the cell surface.

A. ACE2 Activity Assay[14][15][16][17]

Principle: This assay uses a quenched fluorescent substrate of ACE2. Cleavage of the
substrate by active ACE2 releases the fluorophore, leading to an increase in fluorescence.

Materials:

o Fluorogenic ACE2 activity assay kit (e.g., from BPS Bioscience or rPeptide)[15][17]
e Cell culture supernatant

o Fluorescence microplate reader

Protocol:

» Follow the kit manufacturer's instructions. A general protocol is as follows:

e Add the cell culture supernatant to the wells of a black 96-well plate.
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Add the ACE2 substrate to each well.

Incubate at the recommended temperature (e.g., 37°C) for the specified time.

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths
(e.g., EX’Em = 320/420 nm).[14]

The increase in fluorescence is proportional to the ACE2 activity.
B. ADAM17 Activity Assay[18][19][20]

Principle: Similar to the ACE2 activity assay, this assay utilizes a specific quenched fluorescent
substrate for ADAM17.

Materials:

e Fluorogenic ADAM17 activity assay kit (e.g., from BPS Bioscience)[19]
o Cell lysates or intact cells

o Fluorescence microplate reader

Protocol:

Follow the kit manufacturer's protocol.

For cell lysates, incubate the lysate with the ADAM17 substrate.

For intact cells, the assay can be performed directly on live cells to measure cell-surface
ADAML17 activity.

Measure the fluorescence at the appropriate wavelengths (e.g., EXEm = 485/530 nm).[19]

The fluorescence intensity correlates with ADAM17 activity.
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Treatment Group Relative Fluorescence Units (RFU)
ACEZ2 Activity

Vehicle Control Example Value

JG26 Example Value

ADAM17 Activity

Vehicle Control Example Value

JG26 Example Value

Table 4: Example data table for fluorescence-based activity assays.

Conclusion

The protocols outlined in this document provide a robust framework for investigating the effects
of the ADAM17 inhibitor JG26 on ACE2 shedding. By employing a combination of ELISA,
Western blotting, and fluorescence-based activity assays, researchers can obtain quantitative
data on both the levels and activity of cell-associated and soluble ACE2. This multi-faceted
approach will enable a comprehensive understanding of the mechanism of action of 3JG26 and
its potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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